3-Chlorooxepan-2-one
Description
3-Chlorooxepan-2-one is a seven-membered lactone (cyclic ester) featuring a chlorine substituent at the 3-position and a ketone group at the 2-position. It serves as a key intermediate in organic synthesis, particularly in "click" chemistry for functionalizing polymers and synthesizing substituted lactones . The compound is synthesized via the Baeyer-Villiger oxidation of 2-chlorocyclohexanone, followed by purification through recrystallization or distillation . Its reactivity is defined by the lactone ring’s propensity for nucleophilic attack at the carbonyl carbon and the chloro group’s susceptibility to substitution reactions (e.g., azide displacement) .
Properties
Molecular Formula |
C6H9ClO2 |
|---|---|
Molecular Weight |
148.59 g/mol |
IUPAC Name |
3-chlorooxepan-2-one |
InChI |
InChI=1S/C6H9ClO2/c7-5-3-1-2-4-9-6(5)8/h5H,1-4H2 |
InChI Key |
XJOZVHUKILXBEV-UHFFFAOYSA-N |
Canonical SMILES |
C1CCOC(=O)C(C1)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-Chlorooxepan-2-one can be synthesized through the Baeyer-Villiger oxidation of 3-chlorocyclohexanone. The reaction typically involves the use of peracids such as m-chloroperbenzoic acid (m-CPBA) under controlled conditions to yield the desired lactone .
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale Baeyer-Villiger oxidation processes. The reaction conditions are optimized to ensure high yield and purity, often involving continuous flow reactors and advanced purification techniques to isolate the product .
Chemical Reactions Analysis
Types of Reactions: 3-Chlorooxepan-2-one undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles such as azides, leading to the formation of azido derivatives.
Ring-Opening Polymerization: This compound can undergo ring-opening polymerization to form polyesters, which are useful in creating biodegradable materials.
Common Reagents and Conditions:
Sodium Azide (NaN3): Used for the substitution of the chlorine atom to form azido derivatives.
Catalysts: Copper catalysts are often employed in click chemistry reactions involving this compound.
Major Products Formed:
Scientific Research Applications
3-Chlorooxepan-2-one has diverse applications in scientific research, including:
Mechanism of Action
The mechanism of action of 3-chlorooxepan-2-one primarily involves its reactivity as a lactone. The compound can undergo ring-opening reactions, which are catalyzed by various agents, leading to the formation of polyesters. These polyesters can further interact with biological systems, exhibiting properties such as biodegradability and biocompatibility .
Comparison with Similar Compounds
3-Chloroazepan-2-one
Structural Similarities :
- Both compounds contain a seven-membered ring with a ketone group (2-position) and a chlorine substituent (3-position).
- The lactone (oxepanone) vs. lactam (azepanone) distinction defines their core reactivity: 3-Chlorooxepan-2-one is a cyclic ester, while 3-Chloroazepan-2-one is a cyclic amide.
Key Differences :
- Synthesis : 3-Chloroazepan-2-one is synthesized via hydrogenation of 3,3-dichloro-2-oxohexamethyleneimine in acetic acid , whereas this compound relies on Baeyer-Villiger oxidation .
- Reactivity: The lactam structure of 3-Chloroazepan-2-one is less prone to ring-opening under basic conditions compared to the lactone ring of this compound, which undergoes hydrolysis or aminolysis readily .
- Applications : 3-Chloroazepan-2-one derivatives are explored in medicinal chemistry (e.g., protease inhibitors), while this compound is primarily used in polymer functionalization .
3-Aminoazepan-2-one Derivatives
Examples :
- (S)-3-Aminoazepan-2-one (CAS 21568-87-6): Features an amino group instead of chlorine at the 3-position, enabling peptide coupling or coordination chemistry .
- 3-Aminohexahydro-2H-azepin-2-one hydrochloride (CAS 26081-07-2): A salt form used in pharmaceutical intermediates .
Comparison with this compound :
- Stability: Amino derivatives are more polar and hygroscopic, requiring stringent storage conditions compared to the relatively stable this compound .
Chlorosyringaldehyde (2-Chloro-4-hydroxy-3,5-dimethoxybenzaldehyde)
Structural Contrast :
Functional Differences :
1-Chloro-3-(3-chlorophenyl)propan-2-one
Key Features :
- A diketone with two chlorine atoms (CAS 24253-17-6), structurally distinct from the monochloro lactone .
Contrasts :
- Reactivity: The diketone undergoes keto-enol tautomerism and cross-linking reactions, whereas this compound’s reactivity centers on lactone ring-opening .
- Applications : Used in organic synthesis for building chlorinated aromatics, unlike the polymer-focused applications of this compound .
Data Table: Comparative Analysis of Key Compounds
Research Findings and Trends
- This compound is pivotal in polymer science due to its compatibility with "click" chemistry, enabling efficient functionalization of polyesters like PCL and PLA .
- 3-Chloroazepan-2-one and its amino derivatives show promise in drug discovery, particularly for targeting proteases and kinases .
- Chlorinated aromatic compounds (e.g., Chlorosyringaldehyde) remain critical in agrochemical development but face regulatory scrutiny due to environmental persistence .
Biological Activity
3-Chlorooxepan-2-one is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the context of cancer treatment and other therapeutic applications. This article reviews the current understanding of its biological activity, supported by data tables and relevant case studies.
Chemical Structure and Properties
This compound is characterized by a chlorinated oxepane ring structure. Its molecular formula is , and it features a unique arrangement that contributes to its reactivity and biological interactions.
Antiproliferative Effects
Recent studies have shown that derivatives of 3-chloro compounds exhibit significant antiproliferative activity against various cancer cell lines. For instance, research indicates that 3-chloro-2-azetidinones can induce apoptosis in human breast cancer cells by modulating the expression of key regulatory proteins such as BAX and Bcl-2 .
Table 1: Antiproliferative Activity of 3-Chloro Derivatives
This table summarizes the IC50 values for various chlorinated compounds, highlighting their effectiveness against specific cancer cell lines.
Mechanistic Insights
The biological activity of this compound has been linked to its ability to interact with cellular targets, particularly in cancer cells. Molecular docking studies suggest that these compounds can bind effectively to the colchicine binding site on β-tubulin, disrupting microtubule dynamics essential for cell division .
Case Study 1: Breast Cancer Treatment
In a controlled study involving the MCF-7 breast cancer cell line, treatment with a series of chlorinated derivatives, including this compound, demonstrated a marked reduction in cell viability. The study employed the AlamarBlue assay to assess cytotoxicity, revealing that compounds with halogen substitutions exhibited enhanced antiproliferative effects compared to their non-halogenated counterparts .
Case Study 2: Leukemia Cell Line Response
Another investigation focused on acute myeloid leukemia (AML) cells where 3-chloro derivatives were tested for their ability to induce apoptosis. The results indicated that these compounds significantly reduced cell viability and increased markers associated with programmed cell death, further supporting their potential as therapeutic agents in hematological malignancies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
